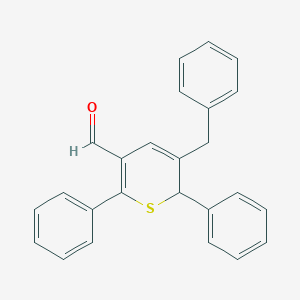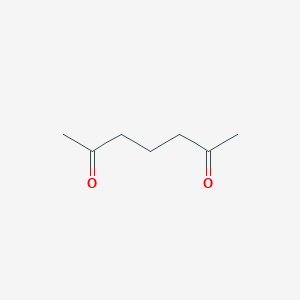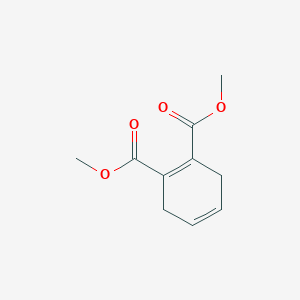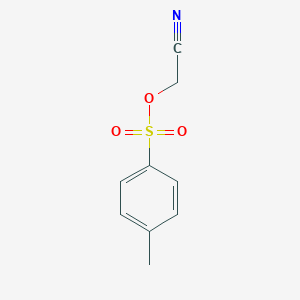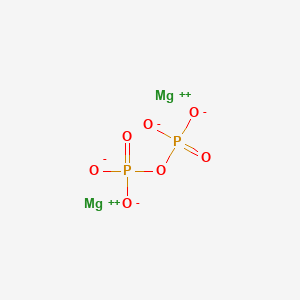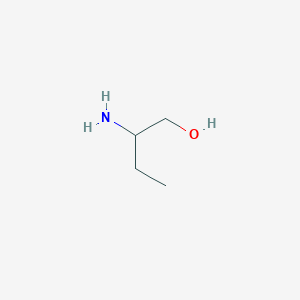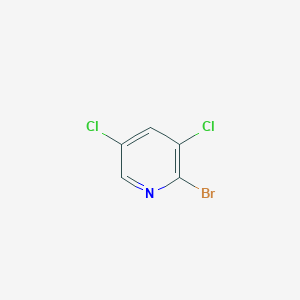
Disperseyellow39
説明
Disperse Yellow 39, also known as C.I. Disperse Yellow 39, is a chemical compound with the molecular formula C17H16N2O . It has an average mass of 264.322 Da and a monoisotopic mass of 264.126251 Da .
Molecular Structure Analysis
The molecular structure of Disperse Yellow 39 consists of a central indolinone ring system, with a dimethylaminobenzylidene group attached . The InChI representation of its structure is InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18-16/h3-11,18H,1-2H3 .
Physical And Chemical Properties Analysis
Disperse Yellow 39 has a density of 1.2±0.1 g/cm³, a boiling point of 466.0±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 82.3±0.3 cm³, and a molar volume of 216.8±3.0 cm³ . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .
科学的研究の応用
Textile Dyeing
Disperse Yellow 39 is primarily used in the textile industry for dyeing synthetic fibers, especially polyester . The dye has a low water solubility, which is ideal for the high-temperature dyeing process required for these hydrophobic fibers. The coloration process involves the dye dispersing within the fiber, ensuring a uniform shade and strong fastness properties.
Allergenicity Studies
Research has indicated that some disperse dyes can induce allergic reactions upon prolonged skin contact . Disperse Yellow 39, like other azo dyes, is studied for its potential allergenicity. This is crucial for consumer safety, particularly in clothing and textiles that come into direct contact with the skin.
Carcinogenicity Analysis
The presence of azo groups in Disperse Yellow 39 raises concerns about the dye being converted into carcinogenic aromatic amines . Scientific studies are conducted to assess the risk and to ensure that the dye meets safety regulations, particularly in countries with stringent controls on substances with potential health risks.
Antimicrobial Properties
Some disperse dyes, including derivatives of Disperse Yellow 39, exhibit antimicrobial activity . These properties are explored for potential applications in medical textiles, where the inhibition of microbial growth on fabrics can be beneficial.
Antioxidant and Anticancer Research
Disperse Yellow 39 derivatives are investigated for their antioxidant and anticancer properties . These applications are at the forefront of biomedical research, where the dye’s compounds are tested against various types of cancer cells to evaluate their therapeutic potential.
Photostability and UV Protection
The photostability of Disperse Yellow 39 makes it a candidate for materials requiring UV protection . Its ability to absorb UV light without degrading is beneficial for outdoor textiles and other materials exposed to sunlight.
High-Performance Liquid Chromatography (HPLC)
In analytical chemistry, Disperse Yellow 39 is used as a standard in HPLC methods to identify and quantify the presence of disperse dyes in samples . This application is vital for quality control in the dyeing industry and for regulatory compliance.
作用機序
Target of Action
Disperse Yellow 39, with the molecular formula C17H16N2O , is a type of disperse dye. Disperse dyes were originally developed for the dyeing of cellulose acetate and can also be used to dye nylon, triacetate, polyester, and acrylic fibers . The primary targets of Disperse Yellow 39 are these types of fibers.
Mode of Action
The general structure of disperse dyes, including Disperse Yellow 39, is small, planar, and non-ionic, with attached polar functional groups . This shape makes it easier for the dye to slide between the tightly packed polymer chains of the fibers. The polar groups improve both the water solubility and the dipolar bonding between the dye and the polymer, affecting the color of the dye .
Pharmacokinetics
It’s known that disperse dyes are substantially water-insoluble . They are finely ground in the presence of a dispersing agent, then sold as a paste or spray, dried, and sold as a powder . This suggests that the bioavailability of Disperse Yellow 39 may be influenced by its formulation and the method of its application.
Result of Action
The primary result of the action of Disperse Yellow 39 is the coloration of fibers. The dye’s small size and planar structure allow it to slide between the tightly packed polymer chains of the fibers. The attached polar functional groups improve the water solubility of the dye and enhance the dipolar bonding between the dye and the polymer, resulting in the coloration of the fibers .
Safety and Hazards
特性
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18-16/h3-11,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKZIUJTLUGSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316182 | |
| Record name | Disperse Yellow 39 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disperseyellow39 | |
CAS RN |
12236-29-2 | |
| Record name | Disperse Yellow 39 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12236-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Yellow 39 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-Indol-3-one, 2-[[4-(dimethylamino)phenyl]methylene]-1,2-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



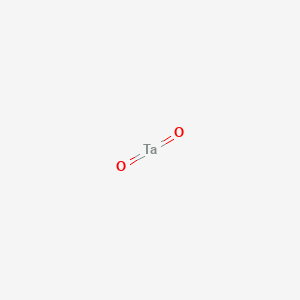
![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)

